An In-Depth Technical Guide to the Chemical Structure Elucidation of Pigment Red 5 (C.I. 12490)
An In-Depth Technical Guide to the Chemical Structure Elucidation of Pigment Red 5 (C.I. 12490)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 5, identified by the Colour Index number C.I. 12490, is a synthetic monoazo pigment characterized by its brilliant bluish-red hue.[1][2] Its chemical formula is C30H31ClN4O7S.[3][4] Utilized extensively in cosmetics, printing inks, paints, and plastics, the precise elucidation of its chemical structure is paramount for understanding its properties, performance, and safety.[1][5][6] The solid-state structure of a pigment dictates critical application properties such as color, lightfastness, thermal stability, and solvent resistance.[1][7] This guide provides a comprehensive overview of the methodologies employed to elucidate the structure of Pigment Red 5, presenting key data, detailed experimental protocols, and logical workflows for a scientific audience.
Chemical Identification and Physicochemical Properties
Accurate identification is the foundational step in structure elucidation. Pigment Red 5 is known by several synonyms, including Naphthol Carmine FB and Permanent Carmine FB.[2][3] Its identity is unequivocally established by its CAS Registry Number, IUPAC name, and other identifiers.
Table 1: Identification of Pigment Red 5
| Identifier | Value |
|---|---|
| Chemical Name | N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide[3] |
| C.I. Number | 12490[2] |
| CAS Number | 6410-41-9[2] |
| EC Number | 229-107-2[3] |
| Molecular Formula | C30H31ClN4O7S[2] |
| Molecular Weight | 627.1 g/mol [3] |
| InChIKey | LMULDSDQRQVZMW-UHFFFAOYSA-N[7][8] |
The performance characteristics of Pigment Red 5 are derived from its physical and chemical properties, which are summarized below.
Table 2: Physicochemical and Computed Properties of Pigment Red 5
| Property | Value | Reference |
|---|---|---|
| Appearance | Orange-red powder | [1] |
| Melting Point | 306 °C | [1] |
| Density | 1.40 - 1.44 g/cm³ | [1] |
| Oil Absorption | 45 - 71 g/100g | [1] |
| Hiding Power | Translucent | [1] |
| Lightfastness | 6 - 7 (out of 8) | [1] |
| Heat Stability | 140 °C | [2] |
| Water Resistance | 5 (out of 5) | [2] |
| Acid Resistance | 4 (out of 5) | [2] |
| Alkali Resistance | 5 (out of 5) | [2] |
| Monoisotopic Mass | 626.1601982 Da | [3] |
| Topological Polar Surface Area | 148 Ų | [3] |
| Complexity | 1040 |[3] |
Core Methodologies for Structure Elucidation
The definitive structure of Pigment Red 5 is determined not by a single technique, but through the synergistic application of multiple analytical methods. These include spectroscopic and diffraction techniques, often complemented by computational modeling.
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X-Ray Diffraction (XRD): XRD is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[7] For pigments, which are often fine powders and difficult to grow as single crystals, X-ray Powder Diffraction (XRPD) is commonly used.[7][9] XRPD provides information on crystal structure, polymorphism, and intermolecular interactions, which are crucial for properties like stability and color.[7]
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Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: As a non-destructive technique, ssNMR provides detailed information about the local atomic environment.[7] It is especially powerful for confirming structural details in pigments, such as identifying the dominant tautomeric form (azo vs. hydrazone), which significantly impacts the pigment's color and stability.[7] 13C NMR spectra are available for Pigment Red 5.[8]
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Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.[8] Raman spectroscopy is particularly useful for analyzing the central azo group (-N=N-) chromophore, with its characteristic vibrations typically found in the 1400–1600 cm⁻¹ spectral region.[7] Shifts in these bands can indicate interactions between the pigment and a polymer matrix.[7]
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Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and elemental composition of the pigment.[7] Techniques like Direct Electron Ionization Mass Spectrometry (DEI-MS) are effective for analyzing organic pigments that are difficult to dissolve, providing molecular ion and fragmentation data that helps piece together the structure.[10]
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Computational Chemistry (DFT): Density Functional Theory (DFT) is a quantum mechanical method used to predict optimized molecular geometries, investigate electronic properties like the HOMO-LUMO energy gap (which relates to color), and assess the relative stability of different tautomers or polymorphs.[7] DFT calculations can also simulate theoretical NMR and vibrational spectra, aiding in the interpretation of experimental data.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for scientific validity. The following sections outline standard procedures for the key techniques used in the structural analysis of Pigment Red 5.
X-Ray Powder Diffraction (XRPD)
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Sample Preparation: A small amount of Pigment Red 5 powder is gently ground using an agate mortar and pestle to ensure a random crystal orientation and a fine, uniform particle size. The powder is then packed into a flat sample holder.
-
Data Acquisition: The sample is analyzed using a powder diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 5° to 70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is processed to identify the positions and intensities of the Bragg peaks. This data is used for phase identification, crystal lattice parameter refinement, and, if possible, structure solution using methods like Rietveld refinement.[9][11]
Solid-State ¹³C NMR (CP/MAS)
-
Sample Preparation: Approximately 50-100 mg of Pigment Red 5 powder is packed into a 4 mm zirconia rotor.
-
Data Acquisition: The spectrum is acquired on a solid-state NMR spectrometer. A ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) experiment is performed. Typical parameters include a MAS rate of 10-15 kHz, a contact time of 1-2 ms, and a recycle delay of 5-10 s to ensure full relaxation.
-
Data Analysis: The acquired spectrum is Fourier transformed and phase corrected. Chemical shifts are referenced externally to a standard like adamantane. The resulting peaks are assigned to the specific carbon atoms in the Pigment Red 5 molecule, often with the aid of DFT calculations.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The KBr wafer technique is commonly used.[3][8] Approximately 1-2 mg of Pigment Red 5 is mixed with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr). The mixture is finely ground and pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty spectrometer is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Analysis: The spectrum is analyzed to identify absorption bands corresponding to specific functional groups (e.g., N-H, C=O, S=O, aromatic C-H) by comparing their frequencies to correlation charts.
Density Functional Theory (DFT) Calculations
-
Structure Input: The proposed molecular structure of Pigment Red 5 is built using molecular modeling software.
-
Calculation Setup: Geometry optimization and frequency calculations are performed using a DFT functional such as B3LYP with a basis set like 6-31G*.[7] This predicts the lowest energy 3D structure, bond lengths, and angles.[7]
-
Property Prediction: Further calculations can be performed to predict the HOMO-LUMO energy gap (to understand its color), relative tautomer stability, and theoretical NMR chemical shifts and vibrational frequencies to assist in the interpretation of experimental spectra.[7]
Integrated Structural Analysis and Visualization
The final, confirmed structure of Pigment Red 5 is a consensus result from the integration of all experimental and computational data. The diagrams below illustrate the chemical structure, its synthesis, and the logical workflow for its elucidation.
Caption: 2D Chemical Structure of Pigment Red 5.
The synthesis of Pigment Red 5, like many azo pigments, involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.[7]
Caption: Generalized Synthesis Pathway for Pigment Red 5.
A logical workflow ensures a comprehensive and systematic approach to structure elucidation, where each step builds upon the last.
Caption: Integrated Workflow for Pigment Red 5 Structure Elucidation.
Conclusion
The chemical structure of Pigment Red 5 (C.I. 12490) has been rigorously established through a combination of advanced analytical techniques and computational modeling. X-ray diffraction confirms its solid-state arrangement, while solid-state NMR and vibrational spectroscopy elucidate its covalent bonding, functional groups, and tautomeric state. Mass spectrometry validates its molecular formula, and DFT calculations provide a theoretical framework that supports and refines the experimental findings. This multi-faceted approach ensures a complete and accurate structural determination, which is essential for predicting its behavior, optimizing its applications, and ensuring its safe use in various industries.
References
- 1. chembk.com [chembk.com]
- 2. union-pigment.com [union-pigment.com]
- 3. Pigment Red 5 | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pigment red 5 | 6410-41-9 | Benchchem [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Crystal structure of Pigment Red 254 from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeol.com [jeol.com]
- 11. researchgate.net [researchgate.net]
